1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-
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Overview
Description
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].
Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .
Scientific Research Applications
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Contains methylthio groups instead of pyridinyl groups.
3,6-Dimethyl-1,2,4,5-tetrazine: Substituted with methyl groups instead of pyridinyl groups.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
CAS No. |
628732-65-0 |
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Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3 |
InChI Key |
NNEXMQHFVWHKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C |
Origin of Product |
United States |
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